molecular formula C22H22FN3O2S B2966333 2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899904-83-7

2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2966333
CAS No.: 899904-83-7
M. Wt: 411.5
InChI Key: DUILQEYWMXWSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl substituent.

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-28-18-9-7-17(8-10-18)24-19(27)14-29-21-20(15-5-4-6-16(23)13-15)25-22(26-21)11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILQEYWMXWSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the spirocyclic compound family, characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN2OSC_{21}H_{19}FN_{2}OS, with a molecular weight of approximately 366.45 g/mol. The structure includes a spirocyclic moiety that is often associated with diverse biological activities.

Antipsychotic Activity

Research has indicated that compounds related to diazaspiro systems exhibit significant antipsychotic properties. For instance, studies involving similar spiro compounds have demonstrated their efficacy in animal models for treating psychotic disorders. The compound's ability to interact with neurotransmitter systems, particularly dopamine receptors, suggests potential as an antipsychotic agent .

Antitumor Effects

Emerging data suggest that the compound may possess antitumor properties. In vitro studies have shown that derivatives of diazaspiro compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved often include modulation of signaling cascades such as MAPK and PI3K/Akt pathways .

Antioxidant Properties

The antioxidant activity of this compound is another area of interest. Research indicates that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a modulator at various neurotransmitter receptors (e.g., dopamine D2 receptors), influencing neurotransmission and exhibiting antipsychotic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or survival, contributing to its potential antitumor effects.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound can mitigate oxidative stress, which is implicated in numerous pathological conditions.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antipsychotic effects in rodent models; demonstrated significant reduction in hyperactivity and stereotypy behaviors .
Study 2Evaluated the cytotoxic effects on various cancer cell lines; reported IC50 values indicating potent inhibitory effects on cell growth .
Study 3Assessed antioxidant capacity using DPPH assay; results showed effective radical scavenging activity comparable to known antioxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diazaspiro Cores

Compound Name Core Structure Substituents on Diazaspiro Core Acetamide Substituent Key Differences Reference
N-(3,4-Dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide 1,4-Diazaspiro[4.4]nona-1,3-diene 3-Fluorophenyl 3,4-Dimethoxyphenyl Additional methoxy group on phenyl ring
N-(4-Methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)sulfanyl]acetamide 1,4-Diazaspiro[4.6]undeca-1,3-diene Phenyl 4-Methoxyphenyl Larger spiro ring (4.6 vs. 4.4)
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide 1,4-Diazaspiro[4.4]non-1-en-3-one 4-Fluorophenyl, 3-oxo 3,4-Dimethylphenyl Oxo group on spiro core; methyl groups
  • Key Observations: Spiro Ring Size: Enlarging the spiro ring from 4.4 to 4.6 () may alter conformational flexibility and steric interactions with biological targets. Substituent Effects: Fluorine at the 3-position (target compound) versus 4-position () could influence binding affinity due to differences in electronic and steric profiles.

Analogues with Heterocyclic Thioacetamide Linkages

Compound Name Core Structure Biological Activity (if reported) Key Structural Features Reference
2-[(3-Benzyl-6-methyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound B) Quinazolinone Antitumor (GI₅₀ = 14.12 µM) Trimethoxyphenyl; thioether linkage
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9m) Quinoline-benzoimidazole Not reported Methoxyphenyl; fused heterocyclic system
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) Dihydroquinazolinone Intermediate for hydrazide synthesis Ester moiety; phenyl substitution
  • Key Observations: Core Heterocycles: Quinazolinone and benzoimidazole cores () offer planar structures for intercalation or enzyme inhibition, contrasting with the non-planar spiro system of the target compound. Biological Activity: Thioacetamide-linked quinazolinones () exhibit antitumor activity, suggesting the target compound’s thioether bridge may similarly contribute to bioactivity.

Structure-Activity Relationship (SAR) Insights

Fluorine Substituents : The 3-fluorophenyl group may enhance metabolic stability and hydrophobic interactions, as seen in fluorinated compounds across , and 17 .

Methoxy vs. Methyl/Nitro Groups : The 4-methoxyphenyl acetamide substituent balances electron-donating effects and solubility, whereas nitro groups () could increase reactivity but reduce bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.